An In-depth Technical Guide to the Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
An In-depth Technical Guide to the Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
This guide provides a comprehensive technical overview of the synthetic pathway for 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, a key intermediate in pharmaceutical manufacturing.[1][2] The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature and patent filings, ensuring a robust and reproducible framework for researchers, scientists, and professionals in drug development.
Introduction and Strategic Importance
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS No: 2653-16-9) is a crucial building block in the synthesis of complex pharmaceutical compounds.[1] Notably, it serves as a significant intermediate in the preparation of Nintedanib, a potent tyrosine kinase inhibitor.[3][4] Its molecular structure, featuring a reactive chloroacetamide group and a nitrophenyl moiety, allows for diverse subsequent chemical transformations. The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the cost-effective production of life-saving therapeutics.
This document outlines a reliable and high-yielding synthetic route, emphasizing the rationale behind procedural choices and providing detailed experimental protocols. The presented pathway is selected for its mild reaction conditions, high purity of the final product, and applicability to large-scale industrial production.[3]
Recommended Synthetic Pathway: A Two-Step Approach
The most effective and industrially viable synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide commences with the readily available starting material, p-nitroaniline. The overall transformation is a two-step process:
-
Acylation: Reaction of p-nitroaniline with a chloroacetylating agent to form the intermediate, 2-chloro-N-(4-nitrophenyl)acetamide.
-
Methylation: Subsequent N-methylation of the amide to yield the final product.
This pathway is favored over alternatives, such as the acylation of N-methyl-4-nitroaniline, due to the often harsh conditions (high temperature and pressure) required for the initial methylation of p-nitroaniline, which can impede large-scale manufacturing.[3]
Overall Synthesis Workflow
Caption: High-level overview of the two-step synthesis pathway.
Step 1: Acylation of p-Nitroaniline
The initial step involves the formation of an amide bond through the acylation of the primary amine group of p-nitroaniline. This is a classic nucleophilic acyl substitution reaction.
Mechanistic Rationale and Reagent Selection
The lone pair of electrons on the nitrogen atom of p-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetylating agent. Chloroacetic acid or its more reactive derivative, chloroacetyl chloride, can be employed for this transformation.[3][5][6] The use of chloroacetic acid is often preferred for its stability and ease of handling in large-scale operations.[3] The reaction proceeds via a tetrahedral intermediate, which then collapses to form the amide product, 2-chloro-N-(4-nitrophenyl)acetamide. The strong electron-withdrawing nature of the nitro group in the para position decreases the nucleophilicity of the amine, which can affect reaction rates.[7]
Detailed Experimental Protocol: Acylation
Materials:
-
p-Nitroaniline
-
Chloroacetic acid
-
Appropriate solvent (e.g., an inert organic solvent)
-
Reaction vessel equipped with a stirrer and temperature control
Procedure:
-
Charge the reaction vessel with p-nitroaniline and the chosen solvent.
-
Stir the mixture to ensure complete dissolution or a homogenous suspension.
-
Slowly add the chloroacetic acid to the reaction mixture. The addition is performed portion-wise or dropwise to control the reaction exotherm.
-
Heat the reaction mixture to a specified temperature and maintain it for a sufficient duration to ensure the reaction goes to completion. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-chloro-N-(4-nitrophenyl)acetamide, is typically isolated by filtration, followed by washing with a suitable solvent to remove any unreacted starting materials and impurities.
-
Dry the isolated solid under vacuum to obtain the pure intermediate.
Step 2: N-Methylation of 2-Chloro-N-(4-nitrophenyl)acetamide
The second and final step is the methylation of the amide nitrogen to produce 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
Mechanistic Rationale and Reagent Selection
This step involves the deprotonation of the amide nitrogen by a base, creating a nucleophilic anion. This anion then attacks the methylating agent in a nucleophilic substitution reaction (SN2).
-
Base: A strong base such as sodium hydroxide is required to deprotonate the amide, which is significantly less basic than an amine.
-
Methylating Agent: Dimethyl sulfate is a highly effective and commonly used methylating agent for this purpose due to its high reactivity.[3] Other methylating agents like methyl chloride can also be used.[3]
-
Solvent System: A biphasic solvent system, such as dichloromethane and water, is often employed.[3] This allows for the separation of the organic product from the aqueous base and inorganic byproducts.
N-Methylation Reaction Mechanism
Caption: Simplified mechanism of the N-methylation step.
Detailed Experimental Protocol: Methylation
Materials:
-
2-chloro-N-(4-nitrophenyl)acetamide (from Step 1)
-
Dimethyl sulfate
-
Sodium hydroxide
-
Dichloromethane
-
Water
Procedure:
-
In a suitable reaction vessel, charge 2-chloro-N-(4-nitrophenyl)acetamide, dichloromethane, and water.[3]
-
While stirring vigorously, add a solution of sodium hydroxide.
-
Cool the mixture and add dimethyl sulfate dropwise, maintaining the temperature between 25-30 °C.[3]
-
After the addition is complete, heat the mixture to 50-60 °C and stir for approximately 3 hours to ensure the reaction is complete.[3]
-
Monitor the reaction progress using HPLC.
-
Upon completion, separate the organic layer. The solvent (dichloromethane) can be removed by distillation under reduced pressure.[3]
-
Cool the resulting mixture to 5-10 °C to induce crystallization of the product.[3]
-
Filter the solid product, wash with cold water, and dry under vacuum.
Product Characterization and Data
The final product, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, is typically a yellow solid.[3] Proper characterization is essential to confirm its identity and purity.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₉ClN₂O₃ | [4][8] |
| Molecular Weight | 228.63 g/mol | [4][8] |
| Melting Point | 109.5-110 °C | [4] |
| Appearance | Yellow Solid | [3] |
| Yield | > 95% | [3] |
| Purity (HPLC) | > 99% | [3] |
Safety Considerations
-
p-Nitroaniline: Toxic and should be handled with appropriate personal protective equipment (PPE).
-
Chloroacetic Acid/Chloroacetyl Chloride: Corrosive and lachrymatory. Work in a well-ventilated fume hood.
-
Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Extreme caution must be exercised, and appropriate safety measures must be in place.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
The described two-step synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide from p-nitroaniline offers a robust, high-yielding, and scalable method for producing this valuable pharmaceutical intermediate. The mild reaction conditions and straightforward purification procedures make it an attractive choice for industrial applications.[3] By understanding the underlying chemical principles and adhering to the detailed protocols, researchers and drug development professionals can confidently and efficiently synthesize this key building block.
References
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- Method for preparing N-methyl paranitroaniline.
-
Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. PubChem. [Link]
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2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Biochemicals. Bertin Bioreagent. [Link]
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Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]
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Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]
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- 4. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE CAS#: 2653-16-9 [m.chemicalbook.com]
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